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molecular formula C5H5BrN2OS B8748483 2-Bromo-1-(4-methyl-1,2,3-thiadiazol-5-yl)ethanone CAS No. 231297-65-7

2-Bromo-1-(4-methyl-1,2,3-thiadiazol-5-yl)ethanone

Cat. No. B8748483
M. Wt: 221.08 g/mol
InChI Key: UDAKXHZWNUDSPB-UHFFFAOYSA-N
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Patent
US06608070B1

Procedure details

To a solution of 5-acetyl-4-methyl-1,2,3-thiadiazole (1.00 g, 7.03 mmol) in chloroform (20 ml) was added dropwise a solution of bromine (1.24 g, 7.73 mmol) in chloroform (10 ml) over 0.5 h at room temperature. The mixture was heated at reflux temperature for 2 h. After cooling to room temperature, the mixture was made basic with saturated aqueous sodium bicarbonate and extracted with dichloromethane (100 ml×2). The extracts were dried (Na2SO4) and concentrated to give 1.55 g (100%) of the title compound as a brown oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[S:8][N:7]=[N:6][C:5]=1[CH3:9])(=[O:3])[CH3:2].[Br:10]Br.C(=O)(O)[O-].[Na+]>C(Cl)(Cl)Cl>[Br:10][CH2:2][C:1]([C:4]1[S:8][N:7]=[N:6][C:5]=1[CH3:9])=[O:3] |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)C1=C(N=NS1)C
Name
Quantity
1.24 g
Type
reactant
Smiles
BrBr
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (100 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrCC(=O)C1=C(N=NS1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.55 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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